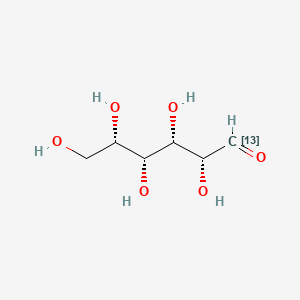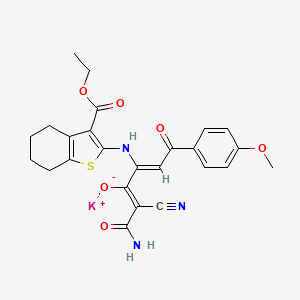
Anticancer agent 105
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 105 is a thienopyrimidine scaffold-based compound known for its selective toxicity towards melanoma cells. It induces apoptosis and significantly inhibits metastatic nodules, including in a pulmonary metastatic melanoma mouse model . This compound has shown promising safety and anticancer properties, making it a valuable candidate for further research and development in cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 105 involves multiple steps, starting with the preparation of the thienopyrimidine scaffold. The synthetic route typically includes the following steps:
Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine core.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound can be achieved using continuous flow synthesis, which offers several advantages over traditional batch processes. Continuous flow synthesis provides better heat and mass transfer, improved process control, and enhanced safety. This method allows for the efficient production of the compound on a larger scale .
化学反应分析
Types of Reactions
Anticancer agent 105 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different substituents to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and are valuable for structure-activity relationship studies.
科学研究应用
Anticancer agent 105 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of novel anticancer agents and for studying the structure-activity relationships of thienopyrimidine derivatives.
Biology: It is employed in biological assays to evaluate its cytotoxicity and selectivity towards cancer cells.
Medicine: this compound is investigated for its potential use in cancer therapy, particularly for treating melanoma and other types of cancer.
Industry: The compound is used in the development of new anticancer drugs and formulations for clinical trials
作用机制
Anticancer agent 105 exerts its effects by inducing apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell survival and proliferation. It inhibits key enzymes and signaling pathways, leading to the activation of apoptotic pathways and subsequent cell death. The exact molecular targets and pathways involved include the inhibition of proteins essential for cancer cell growth and metastasis .
相似化合物的比较
Anticancer agent 105 can be compared with other similar compounds, such as:
Pyrazoline Hybrids: These compounds also exhibit potent anticancer activities and have been studied extensively for their cytotoxic effects.
Piperazine Heterocycles: Piperazine-containing compounds are known for their anticancer properties and have been used in various cancer treatments.
Pyrimidine Derivatives: Pyrimidine-based compounds are widely used in anticancer research due to their ability to inhibit cancer cell proliferation.
Compared to these compounds, this compound is unique due to its thienopyrimidine scaffold, which provides selective toxicity towards melanoma cells and demonstrates good safety profiles in preclinical studies.
属性
分子式 |
C25H24KN3O6S |
|---|---|
分子量 |
533.6 g/mol |
IUPAC 名称 |
potassium;(2Z,4Z)-1-amino-2-cyano-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-6-(4-methoxyphenyl)-1,6-dioxohexa-2,4-dien-3-olate |
InChI |
InChI=1S/C25H25N3O6S.K/c1-3-34-25(32)21-16-6-4-5-7-20(16)35-24(21)28-18(22(30)17(13-26)23(27)31)12-19(29)14-8-10-15(33-2)11-9-14;/h8-12,28,30H,3-7H2,1-2H3,(H2,27,31);/q;+1/p-1/b18-12-,22-17-; |
InChI 键 |
YNTQHSIVXOWQKC-GGQHYGGTSA-M |
手性 SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N/C(=C\C(=O)C3=CC=C(C=C3)OC)/C(=C(\C#N)/C(=O)N)/[O-].[K+] |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=CC(=O)C3=CC=C(C=C3)OC)C(=C(C#N)C(=O)N)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


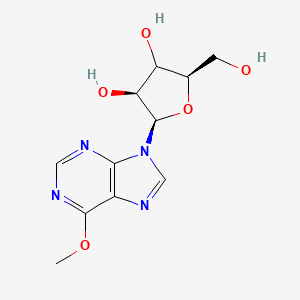
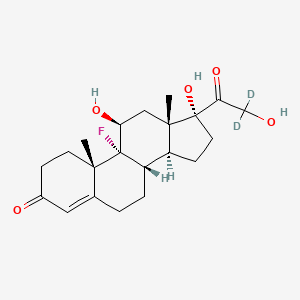

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)
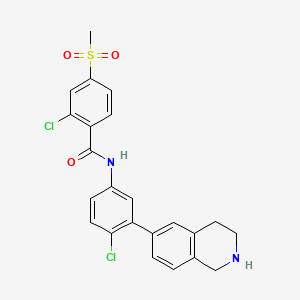


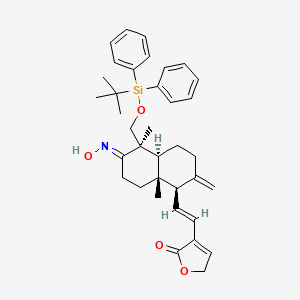
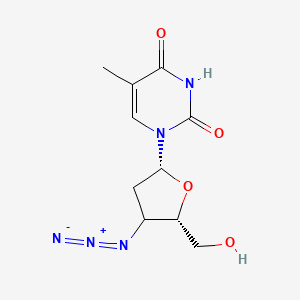
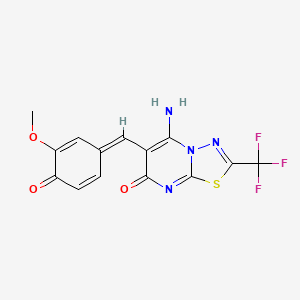
![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)

